Cannabidivarin-Säure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bensuldazicsäure wurde ausgiebig auf ihre antimikrobiellen Eigenschaften, insbesondere gegen Pilzinfektionen, untersucht . Darüber hinaus wurden ihre Derivate hinsichtlich ihres potenziellen Einsatzes als Antimykotika in verschiedenen industriellen Anwendungen untersucht .

5. Wirkmechanismus

Der Wirkmechanismus der Bensuldazicsäure beinhaltet die Hemmung von Schlüsselenzymen im Syntheseweg der Pilzzellwand. Durch die Störung der Synthese essentieller Komponenten hemmt sie effektiv das Wachstum und die Vermehrung von Pilzen . Die molekularen Zielstrukturen umfassen Enzyme, die an der Biosynthese von Ergosterol beteiligt sind, einem wichtigen Bestandteil der Pilzzellmembran .

Ähnliche Verbindungen:

Benzoesäure: Ähnlich in der Struktur, jedoch ohne die Schwefelatome, die in der Bensuldazicsäure vorhanden sind.

Benzylalkohol: Teilt die Benzylgruppe, unterscheidet sich aber in den funktionellen Gruppen.

Benzamid: Enthält die Benzylgruppe, besitzt aber anstelle des Thiadiazinrings eine Amid-Funktionelle Gruppe.

Einzigartigkeit: Bensuldazicsäure ist aufgrund ihrer Thiadiazinringstruktur einzigartig, die spezifische antimikrobielle Eigenschaften verleiht, die in anderen ähnlichen Verbindungen nicht vorkommen. Dieses strukturelle Merkmal ermöglicht es ihr, auf einzigartige Weise mit Pilzenzymen zu interagieren, was sie zu einer wertvollen Verbindung in der Antimykotikaforschung macht .

Wirkmechanismus

Target of Action

CBDVA primarily targets the cannabinoid receptors in the body . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and memory . CBDVA also exhibits significant inhibition against Ca v 3.1 and Ca v 3.2, which are voltage-gated calcium channels .

Mode of Action

The interaction of CBDVA with its targets leads to changes in the physiological processes regulated by these targets . For instance, the interaction with cannabinoid receptors can modulate the release of neurotransmitters, thereby influencing pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Biochemical Pathways

The biosynthesis of CBDVA involves multiple genes and enzymes. The native cannabinoid biosynthetic pathway of Cannabis sativa generates cannabigerolic acid (CBGA), which is then converted into CBDVA . This process is complex and involves multiple steps, each catalyzed by a specific enzyme .

Pharmacokinetics

The pharmacokinetics of CBDVA involves its absorption, distribution, metabolism, and excretion (ADME). After administration, CBDVA is rapidly absorbed, with plasma tmax values between 15 and 45 minutes . It has a relatively short half-life of less than 4 hours .

Result of Action

The interaction of CBDVA with its targets and the subsequent physiological changes can lead to various molecular and cellular effects. For instance, the modulation of neurotransmitter release can affect neuronal activity, potentially leading to changes in pain sensation, mood, and memory . The inhibition of voltage-gated calcium channels can affect the electrical activity of neurons, potentially contributing to its anticonvulsant effects .

Action Environment

The action, efficacy, and stability of CBDVA can be influenced by various environmental factors. For instance, the biosynthesis of CBDVA in Cannabis sativa can be influenced by the plant’s need for defense against herbivores and environmental stressors . Additionally, the pharmacokinetics and pharmacodynamics of CBDVA can be affected by factors such as the route of administration and the physiological state of the individual .

Biochemische Analyse

Biochemical Properties

Cannabidivarinic acid is involved in the biosynthesis of cannabinoids, a process that involves multiple enzymes and biochemical reactions . It is a precursor in the biosynthesis of other cannabinoids, such as cannabidivarin (CBDV) and cannabigerovarinic acid (CBGVA) . The enzymes involved in these reactions include cannabidiolic acid synthase (CBDAS) and tetrahydrocannabinolic acid synthase (THCAS) .

Cellular Effects

In neuronal models, cannabidivarinic acid has been found to have little or no effect on neuronal cannabinoid signaling .

Molecular Mechanism

It is known that it plays a crucial role in the biosynthesis of other cannabinoids . It is believed to exert its effects at the molecular level through interactions with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, cannabidivarinic acid has been observed to be rapidly absorbed with plasma tmax values of between 15 and 45 min and has relatively short half-lives (<4 h) . This suggests that the effects of cannabidivarinic acid can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been shown to have an anticonvulsant effect in a mouse model of Dravet syndrome .

Metabolic Pathways

Cannabidivarinic acid is involved in the metabolic pathways of cannabinoid biosynthesis . It interacts with enzymes such as CBDAS and THCAS, which are crucial for the production of other cannabinoids .

Transport and Distribution

It is known that it is rapidly absorbed following administration, suggesting that it may interact with certain transporters or binding proteins .

Subcellular Localization

Given its role in cannabinoid biosynthesis, it is likely that it is localized to specific compartments or organelles where these biosynthetic processes occur .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bensuldazicsäure kann durch die Reaktion von Benzyldihydro-6-thioxo-2H-1,3,5-thiadiazin-3 (4H)-essigsäure mit geeigneten Reagenzien unter kontrollierten Bedingungen synthetisiert werden . Die Herstellung beinhaltet die Verwendung spezifischer Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von Bensuldazicsäure erfolgt typischerweise durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess kann Schritte wie Kristallisation und Reinigung umfassen, um sicherzustellen, dass das Endprodukt die Industriestandards erfüllt .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Brom oder Chlor in Gegenwart eines geeigneten Lösungsmittels.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung der entsprechenden Alkohole.

Substitution: Bildung von halogenierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid: Similar in structure but lacks the sulfur atoms present in bensuldazic acid.

Benzyl Alcohol: Shares the benzyl group but differs in functional groups.

Benzamide: Contains the benzyl group but has an amide functional group instead of the thiadiazine ring.

Uniqueness: Bensuldazic acid is unique due to its thiadiazine ring structure, which imparts specific antimicrobial properties not found in other similar compounds. This structural feature allows it to interact with fungal enzymes in a distinct manner, making it a valuable compound in antifungal research .

Eigenschaften

IUPAC Name |

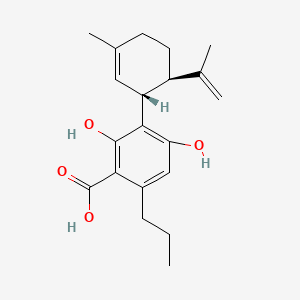

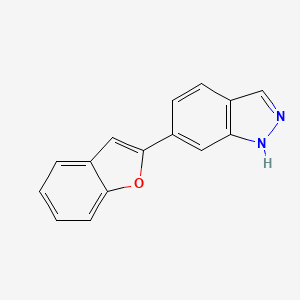

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWOKHVLNYAHI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019167 | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31932-13-5 | |

| Record name | Cannabidivarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIVARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508473.png)

![Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508486.png)